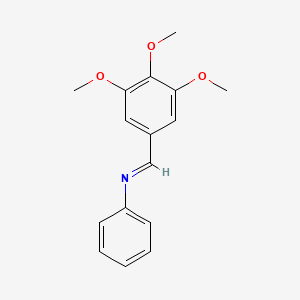![molecular formula C12H22N2O4 B13738819 ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate CAS No. 30692-37-6](/img/structure/B13738819.png)
ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate is an organic compound with a complex structure It is a derivative of butanoic acid and contains multiple functional groups, including ester and hydrazone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate typically involves multiple steps. One common method is the condensation reaction between ethyl 3-oxobutanoate and 1,4-dimethoxybutan-2-ylidenehydrazine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
化学反应分析
Types of Reactions
Ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
科学研究应用
Ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazone group makes it useful in the study of enzyme inhibitors and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Ethyl butanoate: A simpler ester with a fruity aroma, commonly used in flavoring and fragrance industries.
Hydrazone derivatives: Compounds with similar hydrazone groups, used in various chemical and biological applications.
Uniqueness
Ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate is unique due to its combination of ester and hydrazone functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
属性
CAS 编号 |
30692-37-6 |
|---|---|
分子式 |
C12H22N2O4 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate |
InChI |
InChI=1S/C12H22N2O4/c1-5-18-12(15)8-10(2)13-14-11(9-17-4)6-7-16-3/h5-9H2,1-4H3/b13-10+,14-11+ |
InChI 键 |
CCYQVKGLWSICAI-IFQMDVHZSA-N |
手性 SMILES |
CCOC(=O)C/C(=N/N=C(\CCOC)/COC)/C |
规范 SMILES |
CCOC(=O)CC(=NN=C(CCOC)COC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



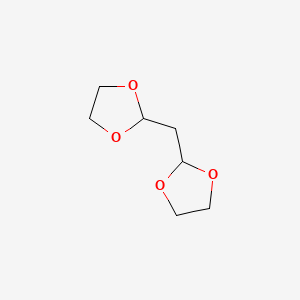
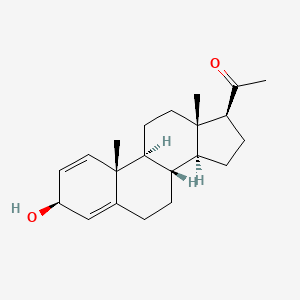
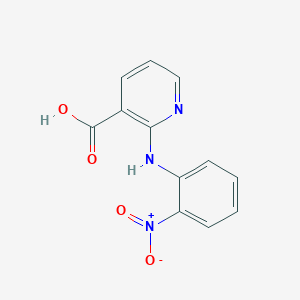
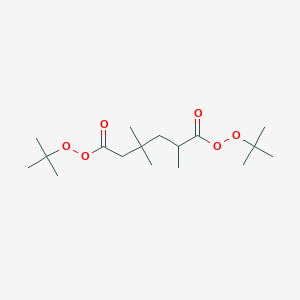

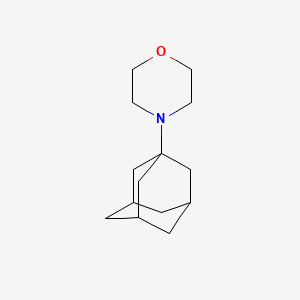


![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
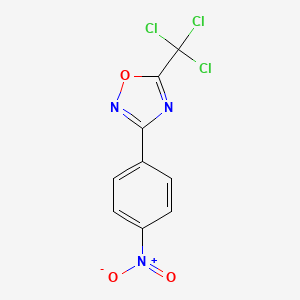

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
